molecular formula C19H22OSi B1594077 tert-butyldiphenyl(prop-2-yn-1-yloxy)silane CAS No. 88159-06-2

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane

Cat. No.: B1594077
CAS No.: 88159-06-2
M. Wt: 294.5 g/mol
InChI Key: FCIMVIXBNIWHMA-UHFFFAOYSA-N
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Description

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane: is a silane coupling agent widely used in various fields, including medical, environmental, and industrial research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 386.56 g/mol.

Scientific Research Applications

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Used in the production of advanced materials, including coatings and adhesives.

Safety and Hazards

In terms of safety and hazards, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane typically involves the reaction of diphenylsilane with 2-propyn-1-ol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification methods .

Chemical Reactions Analysis

Types of Reactions

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various silane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent, enhancing the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane bonds .

Comparison with Similar Compounds

Similar Compounds

  • Silane, chloro(1,1-dimethylethyl)diphenyl-
  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • Silane, (1,1-dimethylethoxy)diphenyl(2-propynyloxy)-

Uniqueness

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane is unique due to its specific combination of functional groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form strong covalent bonds with a wide range of substrates makes it particularly valuable in fields requiring robust and stable materials.

Properties

IUPAC Name

tert-butyl-diphenyl-prop-2-ynoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMVIXBNIWHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346184
Record name Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88159-06-2
Record name Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.9 ml of 2-propyn-1-ol, 15.6 ml of tert-butyldiphenylchlorosilane and 4.1 g of imidazole were reacted in the manner described in Example 14c. Chromatography of the raw product on silica gel [Kieselgel 60 (0.063-0.200 mm)] with petroleum ether/diisopropylether (20:1) yielded 13.3 g of the title compound in the form of crystals melting at 55°-58° C.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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